Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate
CAS No.: 1545158-39-1
Cat. No.: VC4995893
Molecular Formula: C13H24N2O2
Molecular Weight: 240.347
* For research use only. Not for human or veterinary use.
![Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate - 1545158-39-1](/images/structure/VC4995893.png)
Specification
CAS No. | 1545158-39-1 |
---|---|
Molecular Formula | C13H24N2O2 |
Molecular Weight | 240.347 |
IUPAC Name | tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate |
Standard InChI | InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-6-10(14)13(15)7-4-5-8-13/h10H,4-9,14H2,1-3H3 |
Standard InChI Key | ZVTWRNPATYORKH-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(C12CCCC2)N |
Introduction
Structural and Chemical Properties
Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate belongs to the azaspirocyclic family, a class of compounds increasingly recognized for their conformational rigidity and bioactivity. The spiro[4.4]nonane core consists of a pyrrolidine ring fused to a cyclobutane ring via the nitrogen atom, creating a strained yet stable architecture. The Boc group enhances solubility in organic solvents and serves as a protective moiety for the secondary amine during synthetic transformations .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₄N₂O₂ |
Molecular Weight | 240.34 g/mol |
CAS Registry Number | 1341037-08-8 |
IUPAC Name | tert-Butyl 8-amino-2-azaspiro[4.4]nonane-2-carboxylate |
SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CCC(C2)N |
The amino group at the 4-position participates in hydrogen bonding and nucleophilic reactions, making the compound a candidate for further functionalization. X-ray crystallography of analogous spirocyclic compounds reveals chair-like conformations in the pyrrolidine ring and slight puckering in the cyclobutane moiety .
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate typically involves intramolecular cyclization and protective group strategies. A representative route, adapted from Petasis reaction protocols , proceeds as follows:
-
Petasis Borono-Mannich Reaction: Condensation of a boronated allyl amine with a carbonyl compound yields an intermediate α,α-disubstituted pyrrolidine.
-
Trifluoroacetylation: The primary amine is protected with a trifluoroacetyl group to prevent undesired side reactions.
-
Spirocyclization: Base-mediated intramolecular cyclization forms the spiro[4.4]nonane framework.
-
Boc Protection: The secondary amine is protected with di-tert-butyl dicarbonate (Boc₂O) under mild conditions.
-
Deprotection: Selective removal of the trifluoroacetyl group yields the final product.
Table 2: Synthetic Optimization Parameters
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Petasis Reaction | Allyl amine, boronic acid, RT | 65–75 |
Trifluoroacetylation | TFAA, DCM, 0°C | 85–90 |
Spirocyclization | K₂CO₃, MeOH, reflux | 50–60 |
Boc Protection | Boc₂O, DMAP, THF | 95–98 |
Final Deprotection | NH₃/MeOH, RT | 80–85 |
Alternative Approaches
Phosphazene-base-catalyzed cyclizations offer a streamlined alternative, enabling one-pot formation of the spirocyclic core at reduced temperatures (e.g., 0°C to RT) . For example, treatment of tert-butyl 4-methylene-6-oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate with a phosphazene catalyst induces regioselective ring closure, though this method requires precise stoichiometric control to avoid dimerization .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H and 13C NMR spectra of tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate exhibit distinct signals for the Boc group, spirocyclic protons, and amino moiety:
-
1H NMR (400 MHz, DMSO-d₆): δ 1.36 (s, 9H, Boc CH₃), 1.46–1.80 (m, 10H, spirocyclic CH₂), 2.43–2.48 (m, 2H, NCH₂), 3.51 (s, 2H, NH₂) .
-
13C NMR (126 MHz, CDCl₃): δ 28.4 (Boc CH₃), 32.0, 39.8, 51.6 (spirocyclic C), 72.1 (quaternary C), 141.2 (Boc CO) .
The downfield shift of the Boc carbonyl carbon (δ 141.2 ppm) confirms successful protection of the amine .
Mass Spectrometry
LCMS analysis (positive mode) shows a molecular ion peak at m/z 241.2 [M + H]⁺, consistent with the molecular formula C₁₃H₂₄N₂O₂ . High-resolution mass spectrometry (HRMS) further validates the structure with a measured mass of 240.1838 Da (calculated: 240.1833 Da) .
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
The positional isomerism of the amino group significantly influences biological target engagement. For instance, the 4-amino derivative shows weaker ACE inhibition compared to the 7-amino analog, likely due to steric hindrance in the enzyme’s active site .
Future Directions
-
Synthetic Innovation: Development of enantioselective routes to access stereochemically pure variants, leveraging asymmetric catalysis.
-
Therapeutic Exploration: In vivo efficacy studies to validate antihypertensive and antimicrobial claims.
-
Material Science Applications: Investigation of spirocyclic frameworks as ligands in catalysis or supramolecular assemblies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume